4-Bromo-2,3-difluorophenyl isothiocyanate

Description

Overview of Isothiocyanates in Organic Synthesis and Chemical Biology

Isothiocyanates, characterized by the R−N=C=S functional group, are highly versatile reagents in organic synthesis. rsc.org Their utility stems from the electrophilic nature of the central carbon atom, which readily reacts with various nucleophiles like amines, alcohols, and thiols. rsc.org This reactivity is harnessed to construct a diverse range of sulfur- and nitrogen-containing compounds, including thioureas and dithiocarbamates, which are pivotal intermediates in the synthesis of complex heterocyclic structures. rsc.orgnih.gov The synthesis of isothiocyanates itself has evolved, with methods moving from the use of hazardous reagents like thiophosgene (B130339) to more modern approaches involving elemental sulfur or the fragmentation of 1,4,2-oxathiazoles. mdpi.comnih.govwikipedia.org

In the field of chemical biology, isothiocyanates are prominent as naturally occurring compounds in cruciferous vegetables like broccoli, cabbage, and wasabi. nih.govfoodandnutritionjournal.orgoregonstate.edu These plant-derived isothiocyanates are formed from the enzymatic hydrolysis of glucosinolates and are studied for their potential health benefits. nih.govoregonstate.edumdpi.com Their biological activity is often attributed to their ability to covalently modify biomolecules such as proteins. nih.govtandfonline.com This same reactivity makes synthetic isothiocyanates, like fluorescein (B123965) isothiocyanate (FITC), valuable tools for laboratory applications such as protein labeling and peptide sequencing in the Edman degradation process. nih.govfoodandnutritionjournal.org

Significance of Halogenated Aryl Isothiocyanates in Contemporary Chemical Transformations

The incorporation of halogen atoms onto the aromatic ring of an aryl isothiocyanate significantly influences its chemical behavior. Halogens act as electron-withdrawing groups, which can increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles. researchgate.net This electronic modulation is a key strategy for fine-tuning the reaction kinetics and outcomes.

Moreover, the halogen atoms themselves serve as versatile synthetic handles. They provide reactive sites for a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This dual functionality allows for the sequential and controlled introduction of different molecular fragments, making halogenated aryl isothiocyanates valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of these halogens can be inert to certain reaction conditions, allowing for transformations at other parts of the molecule without disturbing the halogenated framework. google.com Recent advancements have also explored visible-light-promoted three-component reactions involving halogen-substituted aryl sources to produce β-aryl isothiocyanates, highlighting the ongoing innovation in this area. acs.org

Unique Structural Features and Research Relevance of 4-Bromo-2,3-difluorophenyl Isothiocyanate

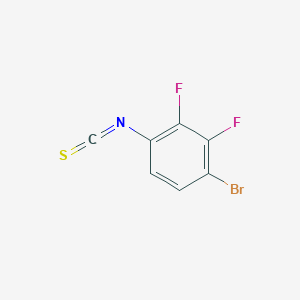

This compound stands out due to its specific and strategic halogenation pattern. The molecule's architecture, featuring two fluorine atoms at the ortho and meta positions (2 and 3) and a bromine atom at the para position (4) relative to the isothiocyanate group, creates a unique electronic and steric environment. The cumulative electron-withdrawing effect of the two fluorine atoms significantly polarizes the aromatic ring, which in turn enhances the electrophilic character of the isothiocyanate functional group.

This heightened reactivity makes it a potent reactant in nucleophilic addition reactions. Crucially, the bromine atom at the 4-position acts as a key site for synthetic diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups. This feature is invaluable for creating libraries of compounds for screening purposes in drug discovery and for the targeted synthesis of complex molecular architectures. The fluorine atoms can also confer desirable properties to the final products, such as increased metabolic stability and improved binding affinity to biological targets. The precursor, 4-Bromo-2,3-difluorobenzaldehyde, serves as a key starting material for its synthesis. bldpharm.com

Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-bromo-2,3-difluoro-4-isothiocyanatobenzene |

| Molecular Formula | C₇H₂BrF₂NS |

| Molecular Weight | 250.06 g/mol |

| CAS Number | Not readily available |

| Appearance | Typically a solid |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMLTPSSTQHADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=C=S)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 Bromo 2,3 Difluorophenyl Isothiocyanate

Strategies for Precursor Synthesis: Halogenation and Fluorination of Aromatic Precursors

The primary precursor for the synthesis of 4-bromo-2,3-difluorophenyl isothiocyanate is 4-bromo-2,3-difluoroaniline. The synthesis of this precursor can be approached through several strategic pathways involving halogenation and fluorination of suitable aromatic starting materials.

One common strategy begins with the nitration of 1-bromo-2,3-difluorobenzene. In this electrophilic aromatic substitution reaction, the nitro group (-NO₂) is introduced onto the benzene (B151609) ring. The directing effects of the existing substituents guide the position of the incoming nitro group. The bromine atom is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing but deactivating. The nitration typically occurs at the 4-position, which is para to the bromine and ortho to a fluorine atom, leading to the formation of 1-bromo-2,3-difluoro-4-nitrobenzene. This intermediate is then subjected to a reduction reaction, commonly using agents like tin(II) chloride or catalytic hydrogenation, to convert the nitro group into an amino group (-NH₂), yielding the desired 4-bromo-2,3-difluoroaniline precursor.

An alternative approach involves the direct bromination of 2,3-difluoroaniline. The amino group is a strongly activating ortho-, para-director, making the positions para (position 4) and ortho (position 6) to it highly susceptible to electrophilic attack. Due to steric hindrance and the electronic effects of the fluorine atoms, bromination preferentially occurs at the less hindered and electronically favorable 4-position to yield 4-bromo-2,3-difluoroaniline.

A similar, well-documented procedure is the bromination of 2,6-difluoroaniline to produce 4-bromo-2,6-difluoroaniline. In this process, a solution of bromine in glacial acetic acid is added dropwise to a solution of 2,6-difluoroaniline, also in glacial acetic acid, while maintaining a low temperature (below 25°C). prepchem.comchemicalbook.com This method highlights the regioselectivity of bromination on fluorinated aniline (B41778) rings, which is guided by the powerful directing effect of the amine group.

Pathways for Isothiocyanate Moiety Introduction

Once the 4-bromo-2,3-difluoroaniline precursor is synthesized, the next critical step is the introduction of the isothiocyanate (-N=C=S) moiety.

Amination and Subsequent Reactions with Carbon Disulfide and Desulfurizing Agents

The most prevalent method for converting a primary amine to an isothiocyanate involves a two-step, one-pot procedure. mdpi.com First, the primary amine, 4-bromo-2,3-difluoroaniline, is reacted with carbon disulfide (CS₂) in the presence of a base. This reaction forms an intermediate dithiocarbamate salt. nih.govchemrxiv.org

The general mechanism begins with the nucleophilic attack of the amine on the carbon of CS₂, followed by deprotonation by the base (e.g., triethylamine, Et₃N) to form the dithiocarbamate anion. nih.gov This anion then requires treatment with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. nih.govchemrxiv.org A variety of desulfurizing agents can be employed, each with its own advantages regarding reaction conditions, scope, and byproducts. mdpi.comnih.gov

Table 1: Comparison of Common Desulfurizing Agents

| Desulfurizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Tosyl Chloride (TsCl) | <30 min, often one-pot | Fast reaction times, effective for aryl and alkyl amines. nih.gov | Can be difficult to separate from nonpolar products. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Aqueous/protic solvents | "Green" reagent, mild conditions. nih.gov | May not be suitable for all substrates. |

| Cyanuric Acid / Trichloroisocyanuric acid (TCT) | Aqueous or biphasic systems, often at 0°C | Economical, suitable for scale-up, effective for electron-deficient amines. beilstein-journals.orgnih.gov | Requires careful pH control during workup. nih.gov |

| Iodine (I₂) | Biphasic water/ethyl acetate system | Environmentally benign, fast (often <15 mins), easy workup. tandfonline.comtandfonline.com | Can be expensive. |

| Di-tert-butyl dicarbonate (Boc₂O) | Catalytic DMAP or DABCO | Volatile byproducts (CO₂, COS, tert-butanol) allow for easy purification by evaporation. cbijournal.comkiku.dk | May cause Boc-protection as a side reaction with some amines. cbijournal.com |

The mechanism of desulfurization generally involves the electrophilic attack of the agent on one of the sulfur atoms of the dithiocarbamate, creating a good leaving group and facilitating the elimination to form the R-N=C=S bond. tandfonline.comcbijournal.com

Alternative Synthetic Routes and Their Mechanistic Underpinnings

While the carbon disulfide method is common, other routes to synthesize aryl isothiocyanates exist. One of the oldest methods involves the use of thiophosgene (B130339) (CSCl₂). mdpi.comnih.gov The primary amine reacts with thiophosgene in the presence of a base to directly form the isothiocyanate. However, due to the extreme toxicity of thiophosgene, safer alternatives have been developed. nih.gov These include solid thiophosgene surrogates like triphosgene or reagents such as 1,1'-thiocarbonyldiimidazole (TCDI), which act as thiocarbonyl transfer agents. chemrxiv.orgtandfonline.com

Another versatile method, particularly effective for electron-deficient anilines like the target precursor, is a two-step approach using phenyl chlorothionoformate. organic-chemistry.org In the first step, the amine reacts with phenyl chlorothionoformate to form an intermediate thiocarbamate. This stable intermediate is then isolated and subsequently deprotected using a base like solid sodium hydroxide to yield the final isothiocyanate with high purity and yield. organic-chemistry.org This two-step process avoids issues seen in one-pot methods where electron-deficient anilines react sluggishly. organic-chemistry.org Other less common methods include the decomposition of thiocarbamates or the reaction of isocyanides with elemental sulfur. mdpi.com

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The synthesis of isothiocyanates, especially from electron-deficient anilines, often requires careful optimization of reaction conditions to maximize yield and minimize side reactions. researchgate.net

Solvent Effects: The choice of solvent is critical. For the formation of the dithiocarbamate salt from alkyl and electron-rich aryl amines, dichloromethane (DCM) is a common solvent. mdpi.com However, for electron-deficient arylamines, the formation of the dithiocarbamate can be challenging. In these cases, using a biphasic system or a mixture of solvents, such as water and dimethylformamide (DMF), has been shown to be effective. beilstein-journals.orgnih.gov The use of a water/ethyl acetate biphasic system has also been reported to facilitate easy workup, as the product is extracted into the organic layer while impurities remain in the aqueous phase. tandfonline.comcbijournal.com

Temperature: The initial reaction of the amine with carbon disulfide is typically performed at room temperature or slightly elevated temperatures (e.g., 40°C) to ensure complete formation of the dithiocarbamate intermediate. nih.gov The subsequent desulfurization step is often conducted at a lower temperature (e.g., 0°C) to control the reaction rate and prevent side reactions. beilstein-journals.orgnih.gov Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours to minutes by rapidly reaching high temperatures (e.g., 90°C). mdpi.com

Catalysis and Reagents: The formation of the dithiocarbamate salt is a base-mediated process. Organic bases like triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used in organic solvents. mdpi.com For aqueous systems, inorganic bases such as potassium carbonate (K₂CO₃) are preferred. beilstein-journals.orgnih.gov The choice and amount of base can influence the reaction rate and yield. For the desulfurization step, some methods may employ catalysts. For instance, di-tert-butyl dicarbonate-mediated desulfurization is often catalyzed by 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO). cbijournal.com

Table 2: Example of Reaction Optimization for an Aromatic Isothiocyanate

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N (4) | DCM | 90 | 3 | 90 |

| 2 | Et₃N (4) | DCM | 90 | 5 | 90 |

| 3 | Et₃N (2) | DCM | 90 | 3 | 75 |

| 4 | DBU (2) | DCM | 90 | 3 | 71 |

| 5 | Et₃N (4) | Toluene | 90 | 3 | 82 |

| 6 | Et₃N (4) | Acetonitrile | 90 | 3 | 85 |

Data adapted from a model reaction for phenethyl isothiocyanate synthesis using a microwave reactor and DMT/NMM/TsO⁻ as the desulfurizing agent. mdpi.com

Isolation and Purification Techniques for High-Purity Research Compounds

Obtaining this compound in high purity is essential for its use in research. The isolation and purification strategy depends on the physical properties of the compound and the nature of any impurities.

Following the reaction, a standard workup procedure is typically employed. This often involves quenching the reaction, followed by extraction of the product into an organic solvent like dichloromethane, ethyl acetate, or diethyl ether. nih.govmdpi.com The organic layer is then washed with water and brine to remove inorganic salts and water-soluble byproducts. The solution is subsequently dried over an anhydrous salt, such as sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

For research-grade purity, the crude product is often subjected to further purification. Flash column chromatography on silica gel is one of the most effective methods for purifying isothiocyanates. nih.gov A nonpolar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is typically used to separate the desired product from starting materials and byproducts. For compounds that are thermally stable and sufficiently volatile, distillation (including steam distillation) can be an effective purification technique. prepchem.com Recrystallization from a suitable solvent is another option if the isothiocyanate is a solid at room temperature. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-2,3-difluoroaniline |

| 1-bromo-2,3-difluorobenzene |

| 1-bromo-2,3-difluoro-4-nitrobenzene |

| 2,3-difluoroaniline |

| 4-bromo-2,6-difluoroaniline |

| 2,6-difluoroaniline |

| Carbon disulfide |

| Triethylamine |

| Tosyl Chloride |

| Hydrogen Peroxide |

| Cyanuric Acid |

| Trichloroisocyanuric acid |

| Iodine |

| Di-tert-butyl dicarbonate |

| Phenyl Chlorothionoformate |

| Thiophosgene |

| Triphosgene |

| 1,1'-thiocarbonyldiimidazole |

| Dichloromethane |

| Dimethylformamide |

| Ethyl acetate |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Potassium carbonate |

| 4-dimethylaminopyridine (DMAP) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Toluene |

| Acetonitrile |

| Phenethyl isothiocyanate |

| Glacial acetic acid |

| Sodium sulfate |

| Magnesium sulfate |

| Diethyl ether |

Chemical Reactivity and Advanced Transformation Pathways of 4 Bromo 2,3 Difluorophenyl Isothiocyanate

Nucleophilic Addition Reactions: Expanding Molecular Complexity

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of thioureas. dtu.dkorganic-chemistry.org This transformation is characterized by its high atom economy and often proceeds under mild conditions. For instance, the reaction of 4-bromo-2,3-difluorophenyl isothiocyanate with a primary amine would yield a corresponding N,N'-disubstituted thiourea. These reactions can be carried out in various solvents, and in some cases, even in water, offering a green chemistry approach. organic-chemistry.org Mechanistically, the reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom of the isothiocyanate. The presence of electron-withdrawing fluorine atoms on the phenyl ring can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing the reaction rate. nih.gov

The scope of nitrogen nucleophiles extends beyond simple amines to include hydrazines, hydroxylamines, and amino acids, leading to a diverse array of thiourea-based structures with potential applications in medicinal chemistry and materials science. The formation of these conjugates introduces new functional groups and stereocenters, significantly increasing the molecular complexity and providing access to a wide range of derivatives.

Bifunctional nucleophiles, which contain two nucleophilic centers, can undergo sequential reactions with this compound to form various heterocyclic systems. These intramolecular cyclization reactions are powerful tools for the construction of five- and six-membered rings, which are common motifs in biologically active molecules.

For example, the reaction with hydrazides can lead to the formation of 1,2,4-triazole-3-thiones. nih.govzsmu.edu.ua This typically involves the initial formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization with the elimination of a small molecule like water. nih.gov Similarly, reaction with thiosemicarbazide can be a route to 1,3,4-thiadiazole (B1197879) derivatives. encyclopedia.pubresearchgate.net The reaction conditions for these cyclizations can often be controlled to favor the formation of a specific heterocyclic ring system.

The synthesis of these heterocyclic scaffolds is of significant interest as triazoles and thiadiazoles are known to exhibit a wide range of biological activities. The presence of the bromo-difluorophenyl moiety on these heterocyclic rings provides a handle for further functionalization, for example, through cross-coupling reactions.

While reactions with nitrogen nucleophiles are more common, this compound can also react with oxygen and sulfur nucleophiles. researchgate.net Alcohols and phenols can add to the isothiocyanate group to form thiocarbamates. These reactions often require basic conditions to deprotonate the alcohol, increasing its nucleophilicity.

Sulfur nucleophiles, such as thiols, are generally more nucleophilic than their oxygen counterparts and react readily with isothiocyanates to form dithiocarbamates. msu.eduresearchgate.net These reactions are typically fast and efficient. The resulting dithiocarbamates can be stable compounds or can be used as intermediates in further transformations. The relative reactivity of different nucleophiles towards the isothiocyanate group allows for selective reactions in the presence of multiple functional groups.

Electrophilic Reactions on the Bromo-Difluorophenyl Scaffold

The bromo-difluorophenyl ring of this compound is an electron-deficient aromatic system due to the presence of three electron-withdrawing substituents (one bromine and two fluorine atoms). This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions compared to benzene (B151609). However, under forcing conditions or with highly reactive electrophiles, such reactions may still be possible. The directing effects of the existing substituents would influence the position of any incoming electrophile. The bromine and fluorine atoms are ortho, para-directing, while the isothiocyanate group is generally considered to be meta-directing and deactivating. The interplay of these directing effects would likely lead to a mixture of products.

More relevant to the synthetic utility of this compound are reactions that proceed via other mechanisms, such as nucleophilic aromatic substitution, where a potent nucleophile displaces one of the fluorine atoms. The position of substitution would be governed by the relative activation provided by the other ring substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Moiety Functionalization

The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com These reactions are fundamental transformations in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used to form biaryl structures. For example, coupling this compound with an arylboronic acid would yield a 4-aryl-2,3-difluorophenyl isothiocyanate. The reaction is tolerant of a wide range of functional groups, making it a powerful tool for late-stage functionalization. nobelprize.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. mdpi.com This allows for the introduction of substituted vinyl groups onto the aromatic ring.

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkyne moiety at the 4-position of the phenyl ring, leading to the formation of 4-alkynyl-2,3-difluorophenyl isothiocyanates. These products can serve as versatile intermediates for further transformations. researchgate.net

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation (in the case of Suzuki and Sonogashira reactions) or migratory insertion (in the case of Heck reaction), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Organoboron Reagent | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Arylalkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Arylalkyne |

Role as a Building Block in Multi-Step Organic Synthesis

The diverse reactivity of this compound makes it a valuable building block in multi-step organic synthesis. chemrxiv.org Its ability to undergo both nucleophilic additions at the isothiocyanate group and palladium-catalyzed cross-coupling reactions at the bromine-substituted position allows for a modular and convergent approach to the synthesis of complex target molecules.

For example, a synthetic strategy could involve first performing a nucleophilic addition to the isothiocyanate group to introduce a desired side chain, followed by a palladium-catalyzed cross-coupling reaction to modify the aryl core. Alternatively, the order of these reactions could be reversed. This flexibility allows for the strategic construction of molecules with precise control over the substitution pattern.

The difluorinated phenyl ring is a common motif in many pharmaceuticals and agrochemicals, as the fluorine atoms can significantly impact the molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, this compound serves as a key intermediate for the synthesis of new chemical entities with potential biological activity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2,3 Difluorophenyl Isothiocyanate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-Bromo-2,3-difluorophenyl isothiocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides a complete picture of its intricate structure.

The ¹H and ¹³C NMR spectra offer primary evidence for the carbon-hydrogen framework of the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents on the aromatic ring: the electronegative fluorine atoms, the bromine atom, and the electron-withdrawing isothiocyanate group (-NCS).

¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the phenyl ring (H-5 and H-6). Due to the substitution pattern, these protons will appear as complex multiplets resulting from coupling to each other (ortho-coupling, ³JHH) and to the adjacent fluorine atoms (³JHF and ⁴JHF).

H-6: This proton is adjacent to the bromine atom and meta to a fluorine atom. It is expected to resonate further downfield compared to H-5, likely appearing as a triplet of doublets or a more complex multiplet due to coupling with H-5 (³JHH ≈ 7-9 Hz) and the fluorine at C-2 (⁴JHF).

H-5: This proton is ortho to the bromine atom and is influenced by both fluorine atoms. It will likely appear as a doublet of doublets or a triplet of doublets, arising from coupling to H-6 (³JHH) and the fluorine at C-3 (³JHF ≈ 8-10 Hz).

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts provide critical information about the electronic environment of each carbon. libretexts.org

Isothiocyanate Carbon (-NCS): This carbon is highly deshielded and typically appears in the range of 130-150 ppm. nih.gov

Aromatic Carbons: The six aromatic carbons will have shifts influenced by the attached substituents. Carbons bonded to fluorine (C-2, C-3) will show large, characteristic one-bond carbon-fluorine coupling constants (¹JCF). The carbon attached to the bromine (C-4) will be shifted downfield, while the carbon bearing the isothiocyanate group (C-1) will also be significantly affected. The chemical shifts for carbons in organohalogen compounds are influenced by the electronegativity and size of the halogen. libretexts.org

Below are the predicted chemical shift ranges for the carbon atoms in this compound, based on additive rules and data from similar structures. libretexts.orgpdx.eduwisc.edu

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 (-NCS) | 125 - 135 | Triplet or Doublet of Doublets |

| C-2 (-F) | 150 - 160 | Doublet (large ¹JCF) |

| C-3 (-F) | 145 - 155 | Doublet of Doublets (¹JCF and ²JCF) |

| C-4 (-Br) | 110 - 120 | Doublet |

| C-5 | 125 - 135 | Doublet |

| C-6 | 115 - 125 | Singlet or small doublet |

| -N=C =S | 130 - 150 | Singlet |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-5 and H-6, confirming their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. mdpi.com This is crucial for assigning the signals in the ¹³C spectrum. Cross-peaks would be expected between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal, allowing for their unambiguous assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This technique is vital for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected from H-5 to carbons C-1, C-3, and C-4, and from H-6 to C-1, C-2, and C-4. These correlations would definitively establish the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment maps out spatial proximities between nuclei. In this molecule, NOESY could reveal through-space interactions between the fluorine atoms and the adjacent aromatic protons (e.g., F at C-2 with H-6), providing further conformational details.

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a wide range of chemical shifts. wikipedia.orgthermofisher.com

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom. The chemical shifts and coupling patterns provide a wealth of structural information. psu.eduhuji.ac.il

Chemical Shifts: The chemical shifts are sensitive to the electronic environment. The two fluorine atoms, being in different positions relative to the bromine and isothiocyanate groups, will have different chemical shifts.

Coupling Constants: The ¹⁹F spectrum will exhibit several types of spin-spin coupling:

¹⁹F-¹⁹F Coupling: A significant ortho-coupling (³JFF) between the fluorine atoms at C-2 and C-3 would be observed, helping to confirm their adjacent positions.

¹H-¹⁹F Coupling: Each fluorine signal will be split by the nearby aromatic protons. The fluorine at C-3 will show a strong ortho-coupling (³JHF) to H-5, while the fluorine at C-2 will show a meta-coupling (⁴JHF) to H-6.

| Fluorine Atom | Predicted ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity |

| F at C-2 | -130 to -145 | Doublet of Doublets |

| F at C-3 | -140 to -155 | Doublet of Doublets |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying key functional groups. researchgate.net

The IR and Raman spectra of this compound are expected to be dominated by bands arising from the isothiocyanate group and the substituted aromatic ring.

Isothiocyanate (-N=C=S) Group: The most prominent feature is the strong, sharp, and intense asymmetric stretching vibration of the -N=C=S group, which typically appears in the 2000–2200 cm⁻¹ region of the IR spectrum. acs.org This band is a definitive marker for the presence of the isothiocyanate functionality. A corresponding, though typically weaker, symmetric stretch may be observed in the Raman spectrum.

Aromatic Ring: The spectra will also display several bands characteristic of the substituted benzene (B151609) ring:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1400–1600 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these bands.

C-F Stretching: Strong absorption bands corresponding to C-F stretching are expected in the 1100–1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500–650 cm⁻¹ range.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-F | Stretch | 1100 - 1300 | Strong |

| C-Br | Stretch | 500 - 650 | Medium to Weak |

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule, specifically the rotation of the isothiocyanate group relative to the plane of the aromatic ring. Different rotational conformers can give rise to slightly different vibrational frequencies. Temperature-dependent IR or Raman studies, often combined with theoretical calculations, can help identify the presence of multiple conformers and determine their relative stabilities. researchgate.net The steric hindrance from the ortho-fluorine substituent and electronic interactions between the -NCS group and the ring substituents will be the primary factors governing the preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

The molecular formula for this compound is C₇H₂BrF₂NS. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature for the molecular ion and any bromine-containing fragments, which is a key feature in their identification.

Upon electron ionization, the molecule is expected to form a molecular ion [M]⁺•. Subsequent fragmentation would likely proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses. The isothiocyanate group (-N=C=S) is a primary site for fragmentation.

Predicted Fragmentation Pathway:

Loss of the Isothiocyanate Group: A common fragmentation for phenyl isothiocyanates is the cleavage of the C-N bond, leading to the formation of a stable bromodifluorophenyl cation.

Formation of the Phenyl Cation: Subsequent loss of the bromine and fluorine atoms from the aromatic ring can occur.

Cleavage within the Isothiocyanate Moiety: Loss of a sulfur atom or the entire NCS group can also be anticipated.

The following table outlines the predicted major fragment ions for this compound, their theoretical exact masses, and the likely neutral loss.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| Predicted Fragment Ion | Molecular Formula | Theoretical m/z (for ⁷⁹Br) | Likely Neutral Loss |

| [C₇H₂BrF₂NS]⁺• | C₇H₂BrF₂NS | 248.9189 | - |

| [C₆H₂BrF₂]⁺ | C₆H₂BrF₂ | 190.9304 | NCS |

| [C₇H₂F₂NS]⁺ | C₇H₂F₂NS | 169.9930 | Br |

| [C₆H₂F₂]⁺• | C₆H₂F₂ | 112.0073 | Br, NCS |

| [C₆H₂BrF]⁺ | C₆H₂BrF | 171.9383 | F, NCS |

This predictive model, based on general fragmentation patterns of aromatic and halogenated compounds, provides a solid framework for identifying this compound and its derivatives in complex mixtures using HRMS. libretexts.orgmiamioh.edu

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest literature surveys, a specific crystal structure for this compound has not been reported. However, by examining the crystal structures of related substituted phenyl and bromo-difluoro-benzene derivatives, we can infer the expected structural parameters. uvic.canih.govmdpi.com

The molecule is expected to be largely planar, with the isothiocyanate group potentially showing some torsion relative to the phenyl ring. The C-Br, C-F, and C-N bond lengths and the angles within the benzene ring are anticipated to be within the standard ranges for such substituted aromatic systems. The electron-withdrawing nature of the fluorine atoms and the isothiocyanate group, along with the size of the bromine atom, will influence the electron distribution and geometry of the phenyl ring.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value Range | Basis of Prediction |

| C-Br Bond Length | 1.88 - 1.92 Å | Data from bromo-substituted aromatic compounds uvic.ca |

| C-F Bond Length | 1.34 - 1.37 Å | Data from fluoro-substituted aromatic compounds |

| C-N Bond Length | 1.40 - 1.44 Å | Data from phenyl isothiocyanate derivatives |

| N=C Bond Length | 1.18 - 1.22 Å | Data from isothiocyanate compounds |

| C=S Bond Length | 1.55 - 1.59 Å | Data from isothiocyanate compounds |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzene derivatives mdpi.com |

| Space Group | P2₁/c or Pbca | Common for substituted benzene derivatives mdpi.com |

The definitive elucidation of the solid-state structure of this compound awaits experimental determination via single-crystal X-ray diffraction. The predicted parameters provide a valuable reference for future structural studies on this compound and its derivatives.

Computational and Theoretical Studies of 4 Bromo 2,3 Difluorophenyl Isothiocyanate

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are foundational to modern computational chemistry, providing detailed information about electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map the potential energy landscape. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers.

For 4-Bromo-2,3-difluorophenyl isothiocyanate, a DFT calculation would begin by optimizing the geometry to find the lowest energy structure. This involves adjusting bond lengths, bond angles, and dihedral angles until a stable state is reached. The presence of the bromo, difluoro, and isothiocyanate groups on the phenyl ring creates a unique electronic environment that dictates its final geometry. While specific published data for this molecule is scarce, studies on related substituted phenyl isothiocyanates routinely employ DFT methods to establish their structural and electronic properties. mdpi.com The calculations would likely use a common functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to provide a balance between accuracy and computational cost.

The resulting data would provide precise values for the geometry of the molecule, as illustrated in the hypothetical table below.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.90 Å | The length of the covalent bond between a carbon atom of the phenyl ring and the bromine atom. |

| C-F Bond Lengths | ~1.35 Å | The lengths of the covalent bonds between phenyl carbons and the fluorine atoms. |

| N=C Bond Length | ~1.21 Å | The length of the double bond within the isothiocyanate group. |

| C=S Bond Length | ~1.56 Å | The length of the double bond within the isothiocyanate group. |

| C-N=C Angle | ~178° | The bond angle of the isothiocyanate group, which is typically close to linear. |

| Phenyl C-C Bonds | ~1.39 Å | The average length of the carbon-carbon bonds within the aromatic ring. |

Note: These values are illustrative, based on typical bond lengths for similar structures, and would be precisely determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by focusing on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the electron-withdrawing nature of the two fluorine atoms and the bromine atom would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyl isothiocyanate. The isothiocyanate group itself is a key site of reactivity. FMO analysis would precisely quantify these energy levels.

Table 2: Illustrative FMO Properties for this compound

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Represents the molecule's ability to donate electrons. A lower value indicates weaker electron-donating capability. |

| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons. A lower value indicates stronger electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | A relatively large gap would suggest high chemical stability. Reactions would require specific conditions or highly reactive partners. |

Note: These energy values are illustrative and would be determined from a quantum chemical calculation.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. ESP maps use a color scale to indicate different regions of charge: red typically shows electron-rich, negative potential (nucleophilic sites), while blue shows electron-poor, positive potential (electrophilic sites).

For this compound, an ESP map would highlight several key features:

Negative Potential: Regions of high electron density would be expected around the electronegative sulfur and nitrogen atoms of the isothiocyanate group, as well as the fluorine atoms. These are sites susceptible to attack by electrophiles.

Positive Potential: A significant region of positive potential would be located on the central carbon atom of the N=C=S group, making it the primary site for nucleophilic attack. The hydrogen atoms on the phenyl ring would also exhibit moderately positive potential.

This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for understanding how the molecule would orient itself when approaching another reactant or a biological receptor.

Reaction Mechanism Elucidation through Transition State Calculations

While FMO and ESP analyses predict where a reaction is likely to occur, transition state calculations elucidate the how and how fast. By mapping the energy profile of a reaction pathway from reactants to products, these calculations can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

A characteristic reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. For instance, the reaction of this compound with an amine (R-NH₂) would yield a substituted thiourea. Transition state calculations could model this process, revealing the structure of the unstable intermediate and the energy barrier that must be overcome for the reaction to proceed. This information is crucial for optimizing reaction conditions and understanding kinetic versus thermodynamic control.

In Silico Screening and Prediction of Molecular Interactions and Binding Affinities

In silico screening, particularly molecular docking, uses computational methods to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein. This technique is fundamental in drug discovery and materials science. The 3D structure of this compound, determined from DFT optimization, would be "docked" into the active site of a target protein.

Scoring functions then estimate the binding affinity, predicting the stability of the ligand-protein complex. Isothiocyanates are known to exhibit a range of biological activities, and related compounds have been investigated for properties such as antibacterial potential. mdpi.com In silico screening could rapidly assess the potential of this compound against a panel of known biological targets, identifying promising candidates for further experimental validation and guiding the design of new, more potent derivatives.

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

Conformational analysis aims to identify all stable, low-energy conformations of a molecule and their relative populations. For this compound, the primary source of flexibility is the rotation around the single bond connecting the phenyl ring to the isothiocyanate group. While the barrier to rotation may be relatively low, identifying the preferred orientation is important for understanding its interactions.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. An MD simulation would show how the molecule behaves in a specific environment, such as in water or interacting with a lipid membrane. It provides a dynamic picture of the molecule's flexibility, solvent interactions, and the time-averaged behavior of its conformers. This is particularly useful for understanding how the molecule might navigate to a binding site or how its structure fluctuates under physiological conditions.

Applications in Chemical Biology and Advanced Analytical Methodologies

Role as a Synthetic Intermediate for Bioactive Compound Libraries

Isothiocyanates are well-established building blocks in the synthesis of diverse libraries of bioactive compounds. chemrxiv.org The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic primary amines to form stable thiourea linkages. mdpi.comorganic-chemistry.org This reaction is robust and proceeds under mild conditions, making it highly suitable for the combinatorial synthesis of compound libraries.

The general reaction for the formation of a thiourea from an isothiocyanate and a primary amine is as follows:

In the context of 4-Bromo-2,3-difluorophenyl isothiocyanate, its reaction with a diverse set of amines would lead to a library of N,N'-disubstituted thioureas. These thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.com The bromine and fluorine atoms on the aromatic ring of this compound can influence the biological activity of the resulting thiourea derivatives through various mechanisms, such as altering their lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.

For instance, the synthesis of kinase inhibitors often involves the incorporation of substituted aromatic moieties. ed.ac.uk The 4-bromo-2,3-difluorophenyl group could serve as a key pharmacophore in the design of novel kinase inhibitors. By reacting this compound with a library of amines, researchers can rapidly generate a multitude of candidate compounds for screening in kinase inhibition assays.

Table 1: Examples of Bioactive Compound Classes Synthesized from Isothiocyanates

| Bioactive Compound Class | General Structure from Isothiocyanate | Potential Therapeutic Applications |

| Thioureas | R-NH-C(=S)-NH-R' | Antibacterial, Antifungal, Anticancer |

| Guanidines | R-NH-C(=NH)-NH-R' | Various, including enzyme inhibition |

| Thiazoles | Heterocyclic ring containing S and N | Diverse pharmacological activities |

Derivatization Reagent in Proteomics and Analytical Chemistry

The reactivity of isothiocyanates with amines makes them excellent derivatizing agents for peptides and proteins in the field of proteomics. This derivatization can enhance the analytical detection and characterization of these biomolecules.

In mass spectrometry-based proteomics, the derivatization of peptides with isothiocyanate reagents can significantly improve their ionization efficiency and fragmentation behavior, leading to more sensitive detection and more reliable sequencing. Phenyl isothiocyanate, the reagent used in Edman degradation for protein sequencing, is a classic example. researchgate.net

When a peptide is derivatized with this compound at its N-terminus, the resulting phenylthiocarbamoyl (PTC) peptide will have a distinct mass shift. The fragmentation of this modified peptide in a tandem mass spectrometer can lead to the generation of characteristic fragment ions, which can aid in the confident identification of the peptide sequence. The presence of the bromine and fluorine atoms provides a unique isotopic signature that can be readily identified in the mass spectrum.

Table 2: Calculated Mass Shifts of Amino Acids Derivatized with this compound

| Amino Acid | Original Monoisotopic Mass (Da) | Mass of this compound (Da) | Mass of Derivatized Amino Acid (Da) |

| Glycine | 75.03 | 248.92 | 323.95 |

| Alanine | 89.05 | 248.92 | 337.97 |

| Valine | 117.08 | 248.92 | 366.00 |

| Leucine | 131.09 | 248.92 | 380.01 |

| Proline* | 115.06 | 248.92 | 363.98 |

*Note: Proline is a secondary amine and its reactivity with isothiocyanates can differ from primary amines.

The derivatization can also influence the fragmentation pattern of the peptide, potentially promoting specific cleavage pathways that generate a more complete series of fragment ions, thereby facilitating de novo sequencing.

In complex biological samples, the separation of peptides and proteins is a significant challenge. Derivatization with reagents like this compound can alter the chromatographic properties of analytes, leading to improved resolution in liquid chromatography (LC). The introduction of the hydrophobic and halogenated phenyl group can increase the retention of derivatized peptides on reversed-phase LC columns, potentially separating them from interfering species.

Furthermore, the bromine and fluorine atoms can serve as targets for specific detectors. For example, the bromine atom can be detected with high sensitivity by an inductively coupled plasma mass spectrometer (ICP-MS) hyphenated to the LC system. This would allow for the selective detection of derivatized peptides in a complex mixture.

Development of Molecular Probes and Tags

The reactivity of the isothiocyanate group also lends itself to the development of molecular probes and tags for studying biological systems. By attaching a reporter group, such as a fluorophore or a biotin molecule, to the this compound core, researchers can create probes that can be used to label and visualize specific proteins or other amine-containing molecules in cells and tissues.

The 4-bromo-2,3-difluorophenyl moiety itself can act as a unique tag. For example, the fluorine atoms could be detected by fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy, a technique that is highly sensitive and has a low background in biological systems. This would allow for the monitoring of the labeled molecule's interactions and environment.

The development of such probes would involve the synthesis of derivatives of this compound where a linker and a reporter group are attached to the aromatic ring. The isothiocyanate would then serve as the reactive handle to covalently attach the probe to the target molecule.

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies

Investigation of Antimicrobial Mechanisms: Antibacterial, Antifungal, and Antiviral Actions

Isothiocyanates are recognized for their broad-spectrum antimicrobial properties. nih.govmdpi.com The aromatic structure of phenyl isothiocyanates is thought to facilitate the crossing of bacterial membrane structures, enhancing their antimicrobial activity compared to aliphatic ITCs. mdpi.com

Studies on various ITCs have demonstrated significant activity against a range of pathogens. For instance, benzyl (B1604629) isothiocyanate (BITC) has been shown to be particularly effective against both sensitive and resistant strains of Campylobacter jejuni. mdpi.comfrontiersin.org Phenyl isothiocyanate (PITC) has a minimum inhibitory concentration (MIC) of 1000 µg/mL against both Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net Allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) also show notable antibacterial effects against several pathogenic bacteria, including Listeria monocytogenes and Pseudomonas aeruginosa. nih.govnih.gov

The antifungal properties of isothiocyanates have also been documented. Research into various natural and synthetic ITCs has shown remarkable activity against fungi such as Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. nih.gov Specifically, p-bromophenylisothiocyanate, a related compound, has been used in the therapy of superficial trichophytosis of the skin. nih.gov While direct antiviral data on 4-Bromo-2,3-difluorophenyl isothiocyanate is not available, other ITCs like allyl isothiocyanate have demonstrated antiviral activity against viruses such as Murine Norovirus and Hepatitis A virus, suggesting a potential area for future investigation. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Isothiocyanates Against Pathogenic Bacteria

| Isothiocyanate | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 | nih.gov |

| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 | nih.gov |

| Allylisothiocyanate (AITC) | Escherichia coli | 100 | nih.gov |

| Allylisothiocyanate (AITC) | Pseudomonas aeruginosa | 100 | nih.gov |

| Allylisothiocyanate (AITC) | Staphylococcus aureus | 100 | nih.gov |

| Allylisothiocyanate (AITC) | Listeria monocytogenes | 100 | nih.gov |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni (most sensitive) | 1.25 | mdpi.com |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni (resistant) | 5 | mdpi.com |

The antimicrobial action of isothiocyanates is multifactorial. A primary mechanism involves the disruption of bacterial cell membrane integrity. nih.govnih.gov Phenyl isothiocyanate, for example, alters membrane properties by decreasing the negative surface charge and increasing surface hydrophilicity, which leads to cellular disruption and loss of membrane integrity. nih.gov The antibacterial activity of benzyl isothiocyanate against Campylobacter jejuni is linked to the activation of metabolic pathways associated with thermal shock and oxidative stress, causing protein aggregation and disorders in energy metabolism. mdpi.com Furthermore, ITCs can inhibit essential enzymes within pathogens, contributing to their antimicrobial effects. nih.gov

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Isothiocyanates, particularly sulforaphane, are well-documented for their potent anti-inflammatory activities. nih.govresearchgate.net A key mechanism is the activation of the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes. nih.gov

The anti-inflammatory effects of ITCs also involve the downregulation of pro-inflammatory signaling pathways, such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). mdpi.com This leads to a reduction in the production of inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netmdpi.com For instance, phenyl isothiocyanate has been shown to inhibit the COX-2 enzyme with approximately 99% efficacy at a concentration of 50 μM. researchgate.net Bromoorganic compounds, in general, are noted for their biological properties, including anti-inflammatory effects. nih.gov

Antioxidant Activity and Reactive Species Scavenging Mechanisms

The antioxidant properties of isothiocyanates are closely linked to their anti-inflammatory mechanisms, primarily through the induction of the Nrf2 pathway. nih.govnih.govresearchgate.net By activating Nrf2, ITCs enhance the cellular antioxidant defense system, which includes enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone reductase (NQO1). mdpi.com This induction helps protect cells against oxidative stress caused by reactive oxygen species (ROS). nih.gov

Beyond enzymatic induction, some isothiocyanates can directly scavenge free radicals. researchgate.net The structure of the compound, including the number and position of active groups, plays a crucial role in its antioxidant capacity. researchgate.net Research on a related compound, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, demonstrated potent DPPH radical scavenging activity, suggesting that the bromo-substitution can contribute positively to antioxidant potential. nih.gov

Preclinical Anticancer Research: Focus on Cellular Processes and Target Interactions

Isothiocyanates are among the most promising classes of naturally derived cancer chemopreventive agents. nih.govnih.gov Their anticancer effects are multifaceted and include the inhibition of phase I carcinogen-activating enzymes and the induction of phase II detoxification enzymes. nih.govnih.govnih.gov Bromoorganic compounds have also been reported to possess anticancer activities. researchgate.net

The anticancer potential of ITCs has been demonstrated in various cancer cell lines, including those from the lung, esophagus, and bladder. nih.govmdpi.com Research on compounds like allyl-ITC (AITC), benzyl-ITC (BITC), and phenethyl-ITC (PEITC) shows they can inhibit the proliferation of cancer cells, even those that are drug-resistant. nih.gov

A significant component of the anticancer activity of isothiocyanates is their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Different ITCs can arrest the cell cycle at various phases. For example, in human promyelocytic leukemia HL60/S cells, AITC arrests cells at the G1 phase, while BITC arrests them in the G2-M phase. researchgate.net A study on 4-(methylthio)butylisothiocyanate (MTBITC) in Jurkat T-leukemia cells showed a specific arrest at the G2/M transition, associated with decreased expression of cyclin B1. nih.govresearchgate.net

Isothiocyanates induce apoptosis through multiple pathways. They can disrupt the mitochondrial membrane potential and activate a range of caspases, including initiator caspases (caspase-8, -9, -12) and executioner caspases (caspase-3). nih.govresearchgate.net This indicates that ITCs can stimulate the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum-mediated apoptotic pathways. researchgate.net High concentrations of MTBITC have been shown to induce apoptosis by increasing the expression of p53 and bax proteins. nih.gov

Table 2: Effects of Selected Isothiocyanates on Cell Cycle and Apoptosis

| Isothiocyanate | Cell Line | Effect | Reference |

|---|---|---|---|

| Allyl-ITC (AITC) | HL60/S (Leukemia) | G1 phase arrest, Caspase activation | researchgate.net |

| Benzyl-ITC (BITC) | HL60/S (Leukemia) | G2-M phase arrest, Caspase activation | researchgate.net |

| 4-(Methylthio)butylisothiocyanate (MTBITC) | Jurkat (T-Leukemia) | G2/M arrest, Apoptosis induction (via p53, bax) | nih.gov |

The anticancer mechanism of isothiocyanates also involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation.

BRG1 subunit: There is currently no specific information available in the provided search results detailing the inhibition of the BRG1 subunit by this compound or other ITCs.

Acetylcholinesterase (AChE): While ITCs have not been extensively studied as cholinesterase inhibitors, some phenyl isothiocyanate derivatives have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For instance, 2-Methoxyphenyl ITC was identified as a promising inhibitor of AChE with an IC50 of 0.57 mM. researchgate.net The ability to inhibit these enzymes is significant in the context of neurodegenerative diseases, but some cholinesterase inhibitors also have applications in cancer therapy.

Alpha-amylase: Inhibition of α-amylase is a therapeutic strategy primarily for managing type 2 diabetes by slowing carbohydrate digestion. nih.govmdpi.com While some 4-bromobenzohydrazide (B182510) derivatives have shown potent α-amylase inhibitory activity, there is limited direct evidence linking isothiocyanates to this specific enzymatic inhibition. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of aryl isothiocyanates is intricately linked to their chemical structure. For this compound, a comprehensive structure-activity relationship (SAR) analysis considers three primary components: the halogen atoms (bromine and fluorine), the phenyl ring, and the isothiocyanate moiety. The interplay of these components dictates the molecule's reactivity, lipophilicity, and ability to interact with biological targets.

Impact of Halogen Substituents on Biological Potency and Selectivity

The presence and positioning of halogen atoms on the aromatic ring of a pharmacologically active molecule can significantly modulate its biological potency and selectivity. Halogens influence factors such as lipophilicity, metabolic stability, and the electronic character of the molecule, which in turn affects how it binds to target proteins.

In a review of antimetastatic compounds, the attachment of fluoro groups was highlighted for its role in enhancing anticancer activity. nih.gov For instance, a study on isocoumarin (B1212949) analogues found that a compound featuring a 3',4'-difluorophenyl substituent was the most potent in exerting antimetastatic effects. nih.gov The SAR analysis concluded that the presence of fluoro groups on the phenyl ring was crucial for this enhanced effect. nih.gov

Influence of Isothiocyanate Moiety Reactivity on Bioactivity

The isothiocyanate (–N=C=S) group is the defining functional moiety and primary pharmacophore for this class of compounds. mdpi.com Its biological activity stems from the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles on biological macromolecules like proteins. mdpi.comresearchgate.net This reactivity is considered critical for the biological effects of isothiocyanates. nih.gov

Research has demonstrated that the isothiocyanate group effectively interacts with sulfhydryl groups on proteins. mdpi.com Studies focusing on the peptide reactivity of isothiocyanates under physiological pH conditions found that they react rapidly with the cysteine moieties of peptides. nih.govnih.gov For some isothiocyanates, such as phenyl isothiocyanate (PITC), the initial adducts formed with cysteine can decompose over time, leading to the formation of more stable adducts with lysine (B10760008) residues. nih.govnih.gov This reactivity with key amino acid residues on target proteins is a fundamental mechanism of action. mdpi.com

The essential role of the isothiocyanate group has been demonstrated in studies where its removal or replacement with a hydroxyl group completely abolished the inhibitory activity of the parent compound against tumorigenesis. nih.gov Interestingly, while reactivity is essential, some research also suggests that lower reactivity and high lipophilicity are important characteristics for potent in vivo inhibitory activity. researchgate.net

The following table, based on data from a study on the reactivity of various isothiocyanates with peptides, illustrates how the structure influences reactivity. nih.gov

Table 1: Comparative Reactivity of Selected Isothiocyanates with a Lysine Peptide

| Isothiocyanate Compound | % Depletion of Lysine Peptide (24h) |

|---|---|

| Ethyl isothiocyanate (EITC) | 7.8% |

| Phenyl isothiocyanate (PITC) | 13% |

| Tetramethylrhodamine-6-isothiocyanate (6-TRITC) | 31% |

This table is interactive. You can sort and filter the data to explore the relative reactivity of different isothiocyanates.

Exploration of Linker and Aromatic Ring Modifications on Pharmacological Profiles

Studies on various classes of compounds demonstrate the importance of the substitution pattern on the aromatic ring. For example, in a series of 4-anilino-quinazoline derivatives, the presence of a hydrogen bond donor group on the aniline (B41778) moiety was found to be crucial for inhibitory activity against key receptor tyrosine kinases. nih.gov Similarly, the antimetastatic effect of certain isocoumarin analogues was found to be dependent on the specific positioning of fluoro groups on the phenyl ring. nih.gov

The significance of aromatic ring substituents has also been shown in studies involving the chemical modification of hemoglobin by aromatic isothiocyanates. nih.gov In this research, different substituents on the benzene (B151609) isothiocyanate scaffold, such as negatively charged groups, led to marked changes in the functional properties of the protein, including its interaction with allosteric effectors and its affinity for ligands. nih.gov An uncharged reagent, the isothiocyanate of benzenesulfonamide, produced a different effect, increasing the oxygen affinity of hemoglobin. nih.gov These findings underscore that modifications to the aromatic ring directly translate to distinct pharmacological outcomes.

The table below summarizes SAR findings from a study on isocoumarin analogues, illustrating how different substitutions on the phenyl ring affect biological activity. nih.gov

Table 2: Structure-Activity Relationship of Phenyl-Isocoumarin Analogues

| Compound Analogue | Phenyl Ring Substitution | Relative Antimetastatic Potency |

|---|---|---|

| Analogue 1 | 3',4'-difluorophenyl | Most Potent |

| Control/Parent | Unsubstituted Phenyl | Less Potent |

This table is interactive. You can sort and filter the data to compare the impact of different substitutions.

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Predictive Modeling

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and optimization, a field where 4-bromo-2,3-difluorophenyl isothiocyanate could serve as a valuable scaffold or starting point.

Predictive Modeling: Machine learning algorithms can build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govrsc.org By training models on data from existing isothiocyanates, researchers can predict the potential efficacy and drug-likeness of new derivatives of this compound before their synthesis. nih.govnih.gov This in silico screening process significantly accelerates the discovery pipeline by prioritizing the most promising candidates for laboratory testing, saving time and resources. arxiv.orgnih.gov For instance, physics-based molecular modeling, including molecular docking and molecular dynamics (MD) simulations, can predict the binding interactions between isothiocyanate derivatives and their protein targets, offering insights into their mechanism of action. rsc.org

Using a platform like PandaOmics for target discovery. nih.gov

Employing a generative chemistry engine like Chemistry42 to create novel derivatives based on the this compound scaffold. nih.gov

Screening these virtual compounds using ML models for predicted activity and ADME properties. nih.gov

Synthesizing and testing only the highest-scoring candidates.

Development of Advanced Bioanalytical Tools Utilizing this compound

The reactive isothiocyanate (-N=C=S) group is well-known for its ability to form stable covalent bonds with primary amines, such as the N-terminal amino group of proteins or the side chains of lysine (B10760008) residues. innospk.commdpi.com This reactivity is the cornerstone of the Edman degradation, a classical method for protein sequencing using phenyl isothiocyanate. innospk.com This inherent chemical property makes this compound a prime candidate for the development of sophisticated bioanalytical tools.

Future research could focus on leveraging the unique features of this molecule:

Protein Labeling and Detection: The compound can be used as a derivatizing agent to tag amino acids, amino sugars, and other amine-containing biomolecules, enhancing their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC). innospk.comnih.govnih.gov The presence of bromine and fluorine atoms provides unique analytical handles.

Fluorine-19 NMR (¹⁹F-NMR) Probes: The two fluorine atoms on the phenyl ring offer a powerful tool for ¹⁹F-NMR studies. This technique is highly sensitive and has a low background signal in biological systems, making it ideal for studying drug-target interactions, protein conformational changes, and cellular uptake without the need for a fluorescent tag.

Mass Spectrometry Tags: The specific isotopic signature of the bromine atom can serve as a unique mass tag in mass spectrometry-based proteomics, aiding in the identification and quantification of labeled peptides and proteins.

The development of such tools would be invaluable for basic research in biochemistry and for applications in clinical diagnostics, where sensitive detection of biomarkers is crucial. innospk.com

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Application

Traditional methods for synthesizing isothiocyanates often rely on highly toxic and hazardous reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comrsc.org There is a pressing need to develop more environmentally benign and sustainable synthetic routes.

Future research should prioritize the application of green chemistry principles to the synthesis of this compound. Promising avenues include:

Elemental Sulfur-Based Synthesis: Recent advancements have demonstrated the synthesis of isothiocyanates from isocyanides using elemental sulfur, a much safer and more sustainable alternative to traditional thiocarbonyl reagents. mdpi.comnih.gov This reaction can be catalyzed by organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and performed in green solvents, significantly reducing the environmental impact. nih.govrsc.org Adapting this method for the synthesis of this compound from its corresponding isocyanide would represent a major step towards sustainability.

Electrochemical Methods: Organic electrosynthesis is emerging as a powerful and sustainable tool. rsc.org Electrochemical methods could be explored for the C-H isothiocyanation of a 4-bromo-2,3-difluoro-substituted benzene (B151609) ring, potentially offering a reagent-lite and efficient pathway. rsc.org

Visible-Light Photoredox Catalysis: Visible-light-mediated reactions are a cornerstone of modern green chemistry, offering mild and efficient transformations. acs.org A three-component reaction involving an aryl source (like a thianthrenium salt of the bromo-difluorobenzene moiety), an isothiocyanate source (like NH₄SCN), and an alkene could be developed to synthesize complex molecules derived from the core structure. acs.org

By focusing on these greener synthetic strategies, the production of this compound and its derivatives can become more efficient, safer, and environmentally friendly, aligning with the modern imperatives of chemical manufacturing.

Expanding Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches

Isothiocyanates are known to exert a wide range of biological effects, including anticancer and anti-inflammatory activities, primarily by reacting with cellular proteins. mdpi.comnih.gov However, identifying the specific protein targets that mediate these effects remains a significant challenge. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for elucidating the complex biological interactions of this compound.

Chemoproteomics: This technique is particularly well-suited for studying isothiocyanates. By using a tagged version of this compound as a chemical probe, researchers can "fish" for its binding partners in live cells. nih.gov A quantitative chemical proteomics approach can identify the specific proteins that are covalently modified by the compound. nih.gov This allows for the direct identification of its molecular targets, providing invaluable insights into its mechanism of action. For example, studies on other isothiocyanates have successfully identified key apoptosis regulators as direct targets. nih.gov

Integrated Omics: A comprehensive understanding requires integrating various omics data. nih.gov For example, after treating cells with this compound, researchers could perform:

Transcriptomics (mRNA analysis): To see which genes are turned on or off.

Proteomics: To measure changes in protein levels beyond direct covalent modification.

Metabolomics: To analyze how cellular metabolic pathways are altered. nih.gov

By integrating these datasets, scientists can construct a detailed map of the cellular response to the compound, revealing the signaling pathways and metabolic processes it modulates. nih.gov This systems-level understanding is crucial for optimizing its therapeutic potential and identifying potential biomarkers of its activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-2,3-difluorophenyl isothiocyanate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via the reaction of 4-bromo-2,3-difluoroaniline with thiophosgene (CSCl₂) in anhydrous solvents like dichloromethane or toluene under nitrogen atmosphere. Optimization involves controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 amine-to-thiophosgene). Post-reaction purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization . Alternative methods use carbon disulfide (CS₂) and di-tert-butyl dicarbonate as catalysts, which reduce toxicity risks .

Q. How is the isothiocyanate functional group characterized spectroscopically?

- Methodological Answer :

- Infrared Spectroscopy (IR) : The isothiocyanate group (-NCS) shows a sharp absorption band near 2050–2100 cm⁻¹ due to the C≡N stretching vibration .

- Nuclear Magnetic Resonance (NMR) : In ¹³C NMR, the thiocarbonyl carbon (S-C=N) appears at δ 130–135 ppm. ¹H NMR of the aromatic protons resolves splitting patterns from bromo and fluoro substituents, with coupling constants (e.g., ³JHF ≈ 20 Hz) confirming substitution positions .

Q. What are the common nucleophilic addition reactions involving this compound?

- Methodological Answer : The isothiocyanate group reacts with: